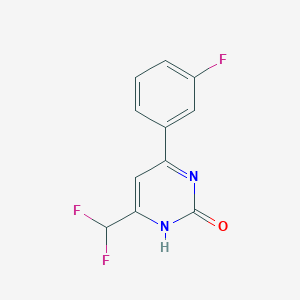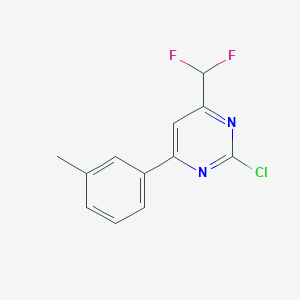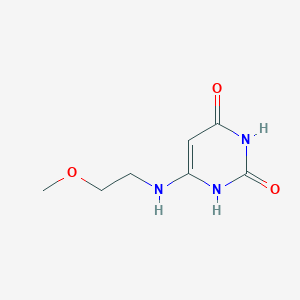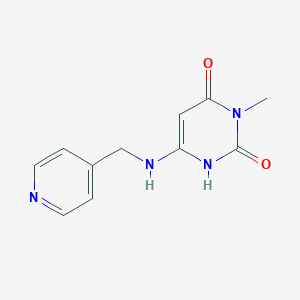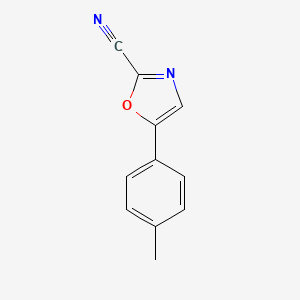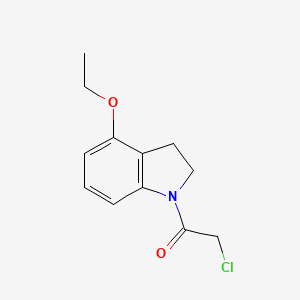
2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one”, there are related compounds that have been synthesized. For instance, a simple and efficient method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole has been described .Scientific Research Applications
Detection and Imaging Applications
- Colorimetric Fluorescent Probe : A chemosensor based on pyrazoline, including a structure similar to 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one, was designed for the selective detection of Zn2+ ions. It exhibits "OFF-ON" type fluorescence in aqueous media, influenced by photoinduced electron transfer (PET), useful in live cell imaging (Kasirajan et al., 2017).
Structural and Chemical Properties Studies
- Study of Copper(II) and Copper(I) Complexes : Research on the structures of copper complexes using derivatives similar to this compound provided insights into molecular structures and properties, contributing to inorganic chemistry knowledge (Yao et al., 1992).
Synthesis and Reactivity
- Synthesis of Organic Compounds : The compound has been used in the synthesis of a range of organic molecules. For example, it facilitated the formation of different derivatives through reactions like cyclization, which are crucial in organic synthesis and pharmaceutical development (Gataullin et al., 2001).
Antioxidant Activity
- Enhancing Antioxidant Activity : Derivatives of this compound have been synthesized and studied for their antioxidant properties. The presence of certain functional groups in these derivatives significantly enhances antioxidant activity, which is important in medical and food science (Thanuja et al., 2022).
Thermo-solvatochromism Studies
- Study of Thermo-solvatochromic Behavior : Research on thermo-solvatochromism in aqueous alcohols involved derivatives similar to this compound. Such studies are crucial in understanding solvent effects on molecular properties, relevant in areas like material science and chemical engineering (Antonious et al., 2002).
Future Directions
While specific future directions for “2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one” are not mentioned in the literature, related compounds such as “2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one” are being used as cysteine-reactive small-molecule fragments for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mechanism of Action
Target of Action
It is noted that this compound is a key intermediate required for the synthesis of prothioconazole , which is a promising agricultural fungicide .
Mode of Action
It’s possible that it interacts with its targets via nucleophilic substitution .
Result of Action
It is known to be a key intermediate in the synthesis of prothioconazole .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation. This compound’s ability to interact with multiple biomolecules makes it a valuable tool for studying biochemical pathways and mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby influencing cellular responses and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may be metabolized by specific cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways. The effects of this compound on metabolic pathways can provide insights into its potential therapeutic applications and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound can affect its activity and function, as well as its potential therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-1-(4-ethoxy-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-11-5-3-4-10-9(11)6-7-14(10)12(15)8-13/h3-5H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCSQFCFMSUBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



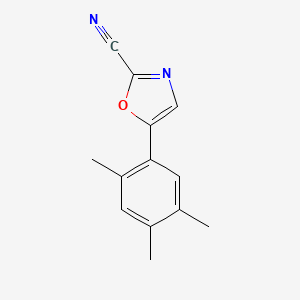


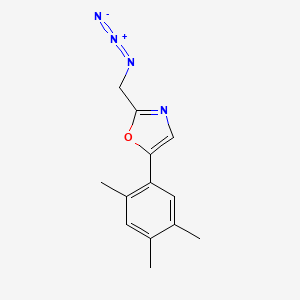
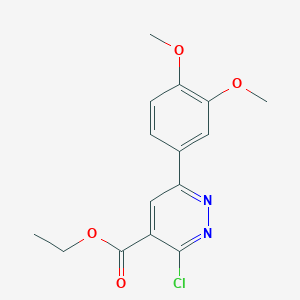
![1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480946.png)
![2-Benzyl-1-cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480947.png)
![5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1480948.png)
